3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Description
3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
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Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
One area of research on compounds closely related to 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has focused on their strong diuretic properties and potential as hypertension remedies. Studies have identified polymorphic modifications of these compounds, revealing differences in crystal packing and organization that could influence their pharmacological properties (Shishkina et al., 2018).
Antimicrobial and Antitubercular Activities
Another significant application is in antimicrobial and antitubercular activities. Novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides have been synthesized and shown effective against various bacteria strains, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, highlighting the compound's potential as an antibacterial agent (Largani et al., 2017).
Antitubercular Agents
Research has also explored the antitubercular potential of derivatives of this compound. An improved method for preparing ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate led to the synthesis of a series of hetarylamides, which were analyzed for their antitubercular activities. The results supported the compounds' roles as potential antitubercular agents, opening avenues for new treatments (Ukrainets et al., 2008).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds structurally related to this compound have been extensively studied. This includes the synthesis of various derivatives through recyclization processes and the analysis of their spectral characteristics, contributing to a deeper understanding of their chemical properties and potential applications in medicinal chemistry (Tretyakov & Maslivets, 2020).
Properties
IUPAC Name |
3-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-6-2-4-13(10-16)19(23)20-15-8-12-5-3-7-21-17(22)11-14(9-15)18(12)21/h2,4,6,8-10H,3,5,7,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHYCJLJLFBTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51089155 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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